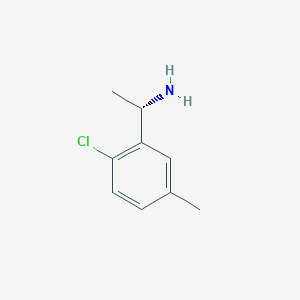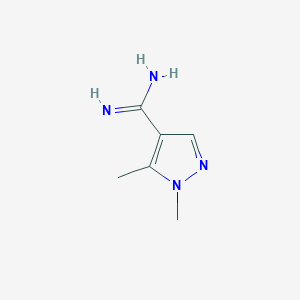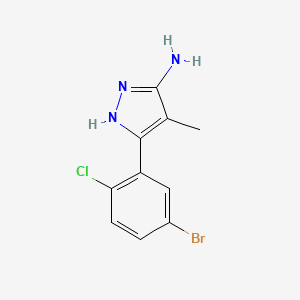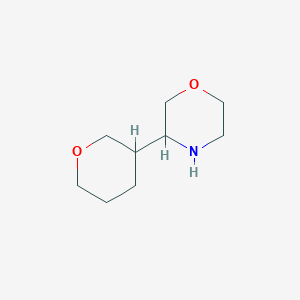
3-(Oxan-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxan-3-yl)morpholine is a chemical compound that belongs to the morpholine family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an oxane ring fused to a morpholine ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-3-yl)morpholine typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis to achieve high yields and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of solid-phase synthesis and intramolecular Mitsunobu reactions are also common in industrial settings . These methods ensure efficient production with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Oxan-3-yl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the morpholine and oxane rings, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted morpholine derivatives, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-(Oxan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-(Oxan-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by inhibiting or activating these targets, leading to various biological responses. The pathways involved include central inhibitory actions on kinases and other enzymes related to cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 3-(Oxan-4-yl)morpholine
- Oxazolines
- Oxazolidines
Comparison: 3-(Oxan-3-yl)morpholine is unique due to its specific ring structure, which imparts distinct chemical properties compared to other similar compounds. For instance, oxazolines and oxazolidines have different ring sizes and heteroatom arrangements, leading to variations in their reactivity and applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3-(oxan-3-yl)morpholine |
InChI |
InChI=1S/C9H17NO2/c1-2-8(6-11-4-1)9-7-12-5-3-10-9/h8-10H,1-7H2 |
Clé InChI |
ISMQUSICMNLNJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


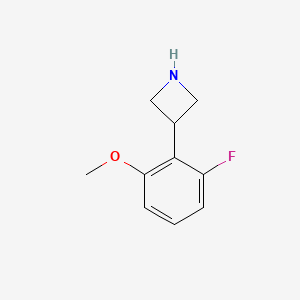

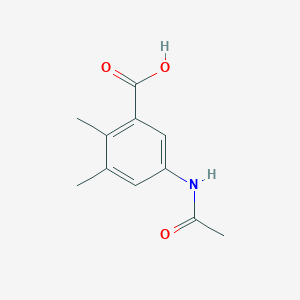
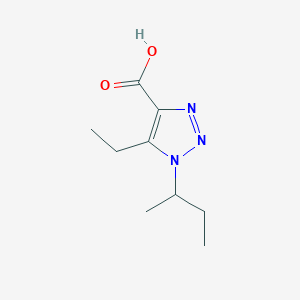
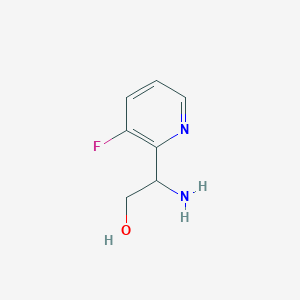
![2-[3-(Aminomethyl)-1-methylazetidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B13622756.png)



